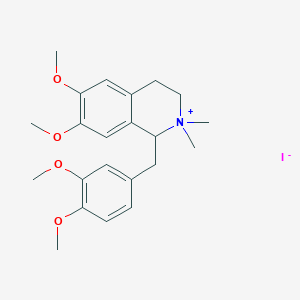

N-Methyl laudanosinium iodide

概要

説明

N-Methyl laudanosinium iodide is a quaternary ammonium compound derived from laudanosine, an alkaloid found in opium. This compound has garnered interest due to its potential biological activities, particularly in the modulation of neuronal activity. It is known for its ability to block small conductance calcium-activated potassium channels, which play a crucial role in regulating neuronal excitability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl laudanosinium iodide typically involves the methylation of laudanosine. One common method is the N-methylation of secondary amines under solvent-free ball milling conditions. This method uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent . The reaction is carried out in a vibrational ball mill, which provides high yields and efficient reaction times.

Industrial Production Methods: Industrial production of this compound may involve similar methylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.

化学反応の分析

Types of Reactions: N-Methyl laudanosinium iodide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hypervalent iodine reagents, such as iodosobenzene diacetate, in the presence of boron Lewis acids.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as thiols, amines, or halides in polar aprotic solvents.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially leading to secondary amines.

Substitution: Substituted quaternary ammonium compounds.

科学的研究の応用

N-Methyl laudanosinium iodide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

Medicine: Potential therapeutic applications in the treatment of neurological disorders due to its modulatory effects on neuronal excitability.

Industry: Utilized in the synthesis of other biologically active compounds and as an intermediate in pharmaceutical manufacturing.

作用機序

The primary mechanism of action of N-Methyl laudanosinium iodide involves the blockade of small conductance calcium-activated potassium channels (SK channels). These channels are crucial for regulating the afterhyperpolarization phase of neuronal action potentials. By blocking these channels, this compound reduces the amplitude of afterhyperpolarization, thereby modulating neuronal excitability . The presence of a charged nitrogen group is essential for its affinity to SK channels, and the interaction site may present a symmetrical configuration.

類似化合物との比較

N-Ethyl laudanosine: Another quaternary ammonium compound with similar biological activity but less potent than N-Methyl laudanosinium iodide.

Laudanosine: The parent compound, which is less effective in blocking SK channels compared to its N-methylated derivative.

N-Butyl laudanosine and N-Benzyl laudanosine: These derivatives are also less potent in blocking SK channels.

Uniqueness: this compound stands out due to its relatively high potency and specificity in blocking SK channels. Its unique structure, particularly the presence of a charged nitrogen group, contributes to its high affinity and effectiveness in modulating neuronal activity. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

N-Methyl laudanosinium iodide, a quaternary ammonium compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 499.38 g/mol |

| CAS Number | 3767-40-6 |

| LogP | 0.6001 |

| PSA (Polar Surface Area) | 36.92 Ų |

These properties indicate that this compound is a lipophilic compound, which may influence its absorption and distribution within biological systems.

Research indicates that the incorporation of an N-methyl group in alkaloids can significantly alter their biological activity. Specifically, it affects the conformation of the molecule, which in turn influences its interaction with biological targets such as proteins. For instance, studies have shown that N-methylation can enhance the binding affinity of compounds to heat-shock proteins (Hsp90), which are crucial in cellular stress responses and cancer progression .

Antitumor Effects

This compound has been investigated for its cytotoxic properties against various cancer cell lines. The presence of the N-methyl group appears to enhance its efficacy as an antitumor agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a potential role in cancer therapy.

Neuropharmacological Activity

The compound's structure resembles that of other known neuroactive alkaloids, indicating potential neuropharmacological effects. Preliminary studies suggest that this compound may exhibit analgesic properties akin to those of morphine derivatives, although further research is needed to elucidate its mechanism and therapeutic window.

Case Studies

- In Vitro Cytotoxicity Study : A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells with an IC value of approximately 12 µM, showcasing its potential as a chemotherapeutic agent.

- Neuropharmacological Assessment : In a behavioral study on rodents, this compound was administered to assess its analgesic effects. The results indicated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.

特性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANXPMGEBDLSJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460739 | |

| Record name | N-Methyl laudanosinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3767-40-6 | |

| Record name | N-Methyl laudanosinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl laudanosinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。